8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine
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Overview
Description
8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine is a heterocyclic compound that belongs to the class of pyrimido[4,5-a]carbazoles. This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused to a carbazole moiety. The presence of a chlorine atom at the 8th position and a phenyl group at the 4th position further distinguishes this compound. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a substituted aniline with a pyrimidine derivative under reflux conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups at the 8th position .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine: Shares a similar bicyclic structure but with different substituents.
8-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine: Another related compound with a similar core structure but different functional groups
Uniqueness
8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and phenyl group contributes to its reactivity and potential interactions with biological targets .
Properties
CAS No. |
673485-14-8 |
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Molecular Formula |
C20H15ClN4 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
8-chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine |
InChI |
InChI=1S/C20H15ClN4/c21-12-6-9-16-15(10-12)13-7-8-14-17(11-4-2-1-3-5-11)24-20(22)25-19(14)18(13)23-16/h1-6,9-10,23H,7-8H2,(H2,22,24,25) |
InChI Key |
NJZLSFUCFLVGCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=C(N=C2C3=C1C4=C(N3)C=CC(=C4)Cl)N)C5=CC=CC=C5 |
Origin of Product |
United States |
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